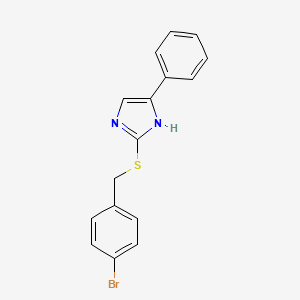
2-((4-bromobenzyl)thio)-5-phenyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-bromobenzyl)thio)-5-phenyl-1H-imidazole is an organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a bromobenzylthio group attached to the imidazole ring, which imparts unique chemical and physical properties. Imidazole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Applications De Recherche Scientifique
2-((4-bromobenzyl)thio)-5-phenyl-1H-imidazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its biological activities, including antimicrobial, antifungal, and anticancer properties.
Chemical Research: It serves as a model compound for studying the reactivity and properties of imidazole derivatives.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that the 1,3,4-oxadiazole nucleus, a similar structure, is a biologically-important heterocycle with numerous and diverse biological activities .
Mode of Action
Compounds with similar structures, such as 1,3,4-oxadiazole derivatives, are known to have chemotherapeutic activities .
Biochemical Pathways
1,3,4-oxadiazole derivatives are known to have anti-cancer, anti-microbial, and anti-viral activities , suggesting that they may interact with multiple biochemical pathways.
Result of Action
1,3,4-oxadiazole derivatives are known to have chemotherapeutic activities , suggesting that they may have cytotoxic effects on cancer cells.
Action Environment
The synthesis of similar compounds involves specific environmental conditions, such as temperature and ph .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-bromobenzyl)thio)-5-phenyl-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromobenzyl bromide and 5-phenyl-1H-imidazole.
Thioether Formation: The 4-bromobenzyl bromide is reacted with a thiol compound, such as thiophenol, in the presence of a base like potassium carbonate in a solvent such as N,N-dimethylformamide (DMF). This reaction forms the 4-bromobenzylthio intermediate.
Imidazole Coupling: The 4-bromobenzylthio intermediate is then coupled with 5-phenyl-1H-imidazole under basic conditions to yield the final product, this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-((4-bromobenzyl)thio)-5-phenyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Nucleophiles (amines, thiols), solvents like DMF or dimethyl sulfoxide (DMSO), and bases like potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: De-brominated imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-((4-bromobenzyl)thio)-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole: Similar structure with an oxadiazole ring instead of an imidazole ring.
4-(5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine: Contains a triazole ring and pyridine moiety.
Uniqueness
2-((4-bromobenzyl)thio)-5-phenyl-1H-imidazole is unique due to its specific combination of a bromobenzylthio group and an imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]-5-phenyl-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2S/c17-14-8-6-12(7-9-14)11-20-16-18-10-15(19-16)13-4-2-1-3-5-13/h1-10H,11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXKHYDGIOQDYAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)SCC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-chloro-N-[3-(2,3-dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B2772204.png)
![benzyl 2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/new.no-structure.jpg)
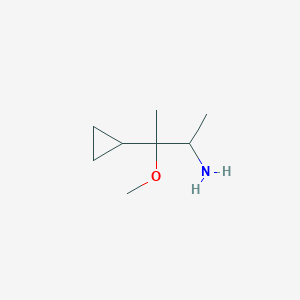

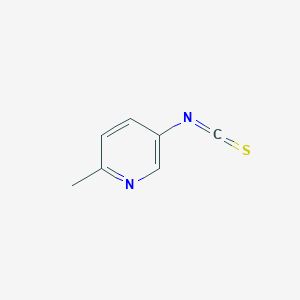
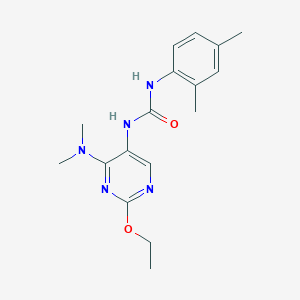
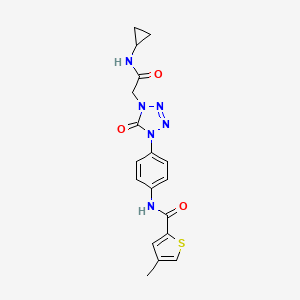
![{4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine](/img/structure/B2772217.png)
![1-[1-(Naphthalen-1-yl)-2-(trimethylsilyl)ethyl]-1H-1,2,3-benzotriazole](/img/structure/B2772218.png)
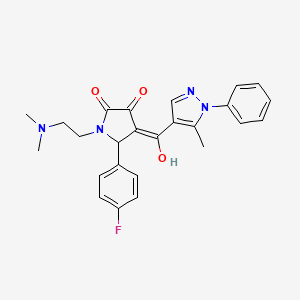
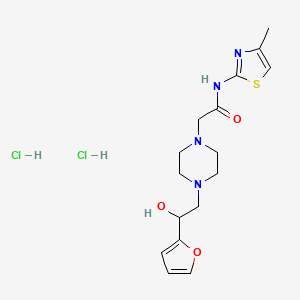
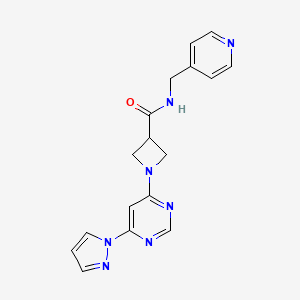
![(E)-[(5-bromo-2-methoxyphenyl)methylidene]amino 4-tert-butylbenzoate](/img/structure/B2772226.png)
